1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)13-4-3-5-14(10-13)26-2)17(23)19-12-6-8-15(9-7-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWIVZWZCBWGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is C17H17N5O4S, with a molecular weight of 387.41 g/mol. The structure features a triazole ring linked to a carboxamide group and sulfonamide functionality, which are pivotal for its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 1.1 |
| 2 | HCT-116 | 2.6 |
| 3 | HepG2 | 1.4 |
This data indicates that the compound's structural features contribute significantly to its anticancer potential by targeting key metabolic pathways in cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. The compound has been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that it exhibits moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These findings suggest that the sulfonamide group enhances the compound's ability to penetrate bacterial membranes and exert its effects .
Study on Anticancer Activity
In a study conducted by researchers focusing on triazole derivatives, it was found that compounds with similar structures to our target compound showed significant inhibition of cancer cell proliferation through apoptosis induction. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates. The study highlighted that modifications on the phenyl rings significantly influenced the antimicrobial activity. The results indicated that our compound could be optimized for enhanced efficacy against resistant strains .
The biological activity of 1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis and bacterial cell wall synthesis. The presence of both triazole and sulfonamide moieties is crucial for these interactions.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition reaction, a well-known method in click chemistry. This reaction allows for the formation of triazole derivatives with various substituents that can enhance biological activity. The structural features of this compound include a triazole ring, which is crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated the potential of 1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide as an antitumor agent. In vitro evaluations have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds incorporating the triazole moiety have been reported to induce apoptosis in tumor cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic markers like cleaved caspase 3 .
Antimicrobial Properties
The sulfonamide group present in this compound contributes to its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains and have shown promising results. The mechanism often involves inhibition of folic acid synthesis in bacteria, which is critical for their growth and survival .
Antiviral Activity
Triazole derivatives are being explored for their antiviral properties, particularly against RNA viruses. The ability of these compounds to inhibit viral replication has been linked to their interaction with viral proteins. For example, some studies have investigated the binding affinity of triazole derivatives to the SARS-CoV-2 spike protein, indicating potential as therapeutic agents against COVID-19 .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide with various biological targets. These studies suggest that the compound can effectively bind to active sites on target proteins, facilitating its pharmacological effects. For instance, docking simulations indicated favorable interactions with enzymes involved in cancer cell proliferation pathways .
Chemical Reactions Analysis
Cycloaddition and Triazole Ring Functionalization
The 1,2,3-triazole ring participates in regioselective cycloaddition reactions. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) was utilized to synthesize analogs, with reaction conditions optimized at 70°C in DMSO using DBU (20 mol%) as a base (Fig. 1) .
Table 1: Cycloaddition Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | DBU (1,8-diazabicycloundec-7-ene) | |
| Solvent | DMSO | |
| Temperature | 70°C | |
| Reaction Time | 24 hours | |
| Yield | 85% (for analogous compound) |
Substituted aryl azides react at the N1-position of the triazole ring, while the carboxamide group remains intact under these conditions .
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution and oxidation:
Nucleophilic Substitution
The NH₂ moiety reacts with electrophiles such as alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base . For example:
Key Outcomes :
Oxidation
The sulfamoyl group resists common oxidants (e.g., KMnO₄, H₂O₂) under mild conditions but degrades at elevated temperatures (>150°C).
Carboxamide Hydrolysis and Derivatization
The carboxamide group (-CONH-) undergoes hydrolysis and aminolysis:
Acid/Base-Catalyzed Hydrolysis
In 6M HCl (reflux, 12 hr), the carboxamide hydrolyzes to the corresponding carboxylic acid:
Conditions :
Aminolysis
Reaction with primary amines (e.g., methylamine) in THF produces substituted amides:
Applications :
Methoxyphenyl Group Modifications
The 3-methoxyphenyl substituent participates in demethylation and electrophilic substitution :
Demethylation
Treatment with BBr₃ in dichloromethane removes the methyl group:
Conditions :
Electrophilic Aromatic Substitution
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .
Metal-Complexation Reactions
The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water mixtures:
Table 2: Metal Complex Stability Constants
| Metal Ion | log K (25°C) | Application | Source |
|---|---|---|---|
| Cu²⁺ | 4.8 ± 0.2 | Antimicrobial activity | |
| Zn²⁺ | 3.9 ± 0.3 | Fluorescent sensors |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces triazole ring-opening via retro-cycloaddition, generating nitrile imine intermediates . These intermediates trap dipolarophiles (e.g., maleimides) in situ:
Applications :
Comparative Reactivity Table
Mechanistic Insights
-
Triazole Ring Stability : The 1,2,3-triazole core remains intact under acidic and basic conditions (pH 2–12) .
-
Sulfamoyl Reactivity : The -SO₂NH₂ group’s electron-withdrawing nature directs electrophilic attacks to the methoxyphenyl ring .
-
Steric Effects : The 5-methyl group hinders substitutions at the triazole C4 position .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides
Pharmacological and Physicochemical Properties
- Electron-Donating vs.
- Sulfamoyl Group: The 4-sulfamoylphenyl substituent introduces hydrogen-bonding capacity and polarity, which could enhance solubility and target interactions (e.g., with sulfonamide-binding enzymes) compared to non-polar groups like methyl or ethoxy .
- Antiproliferative Activity : Analogs with chloro or dichlorophenyl groups (e.g., compound 15) exhibit specificity against renal and CNS cancers, suggesting that electronegative substituents may enhance cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 1-(3-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions between substituted anilines and isocyanides to form carboximidoyl chloride intermediates. Subsequent cyclization with sodium azide under click chemistry conditions yields the triazole core. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (PubChem CID: 13492673) were synthesized via azide-alkyne cycloaddition, followed by sulfamoylation at the N-phenyl group . Intermediates are characterized using H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H-NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfamoyl protons at δ 7.2–7.5 ppm). C-NMR confirms carbonyl (C=O) and triazole carbons .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm) and sulfonamide S=O (~1350 cm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 385.12) .
Advanced Research Questions
Q. How can researchers address solubility challenges affecting bioactivity assays for this compound?
- Methodological Answer : Low aqueous solubility (common in triazole derivatives due to hydrophobic aryl groups) can be mitigated by:
- Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the sulfamoyl or methoxyphenyl moieties without altering bioactivity .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to targets (e.g., Wnt/β-catenin proteins). For analogous triazoles, docking revealed hydrogen bonding with sulfamoyl groups and π-π stacking with triazole rings .
- Quantum Mechanics : Time-dependent density functional theory (TD-DFT) calculates charge transfer properties and HOMO-LUMO gaps to predict reactivity .
- ADME Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .
Q. How do crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (SHELX suite) resolves bond angles, dihedral angles, and hydrogen bonding. For example, in 4-(3-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole, SCXRD confirmed dihedral angles (12.65°–84.15°) between aryl rings, stabilized by C–H···F/N interactions . Data collection guidelines:
- Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refine anisotropic displacement parameters to model thermal motion .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s inhibitory potency across different assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying pH, temperature, or ionic strength alters enzyme activity. Standardize protocols (e.g., Tris-HCl buffer at pH 7.4, 37°C) .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Compound Purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
Experimental Design
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s anti-inflammatory activity?
- Methodological Answer :
- In Vitro :
- LPS-Induced Macrophages : Measure TNF-α/IL-6 suppression via ELISA .
- COX-2 Inhibition Assay : Use purified enzyme and fluorogenic substrates .
- In Vivo :
- Murine Colitis Model : Administer compound orally (10–50 mg/kg) and assess colon histopathology .
- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution .
Structural and Functional Insights
Q. How does the sulfamoyl group influence the compound’s pharmacokinetic profile?
- Methodological Answer : The sulfamoyl moiety enhances:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
